Tert-butyl 2-oxopyrrolidine-1-carboxylate

Overview

Description

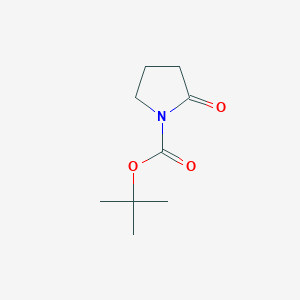

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is commonly used in organic synthesis and is known for its role as a protecting group for amines in peptide synthesis. The compound is characterized by its white or colorless to light yellow appearance and is typically stored under inert gas conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The compound is purified through techniques such as flash chromatography using silica gel and eluting with a mixture of ethyl acetate and n-hexane .

Chemical Reactions Analysis

Nucleophilic Additions to the Lactam Carbonyl

The lactam carbonyl in tert-butyl 2-oxopyrrolidine-1-carboxylate serves as an electrophilic site for nucleophilic attack, enabling reactions with organometallic reagents and other nucleophiles.

Example: Grignard Reagent Addition

In a representative reaction, isopropylmagnesium bromide adds to the carbonyl group under cryogenic conditions (-40°C to -70°C). This generates a tetrahedral intermediate, which is subsequently reduced or quenched to yield functionalized pyrrolidine derivatives.

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| i-PrMgBr, THF, -40°C → rt | Alkylated pyrrolidine derivative | 75% | |

| Ethyl carbonochloridate, LiHMDS, -70°C | Enolate intermediate → ester-functionalized product | 82% |

Mechanistic Insight : The reaction proceeds via deprotonation of the lactam carbonyl oxygen by LiHMDS, forming an enolate that reacts with electrophiles like ethyl carbonochloridate.

Enolate Formation and Alkylation

The compound’s α-hydrogens are acidic (pKa ~25–28), allowing enolate generation under strong bases. These enolates participate in alkylation and acylation reactions.

Example: Enolate Alkylation

Using lithium hexamethyldisilazide (LiHMDS) as a base, the enolate reacts with alkyl halides or esters to introduce substituents at the α-position:

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| LiHMDS, THF, -78°C; R-X | α-Alkylated pyrrolidine derivative | Pharmaceutical intermediate |

Ring-Opening and Functionalization

The pyrrolidine ring can undergo ring-opening under acidic or basic conditions, enabling further functionalization.

Example: Acid-Catalyzed Hydrolysis

In concentrated HCl, the tert-butyl ester group is cleaved, yielding 2-oxopyrrolidine carboxylic acid.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 2-Oxopyrrolidine-1-carboxylic acid | 90% |

Participation in Multicomponent Reactions

The compound acts as a scaffold in multicomponent reactions, such as asymmetric vinylogous Michael additions.

Example: Michael Addition

In the presence of chiral catalysts, this compound participates in enantioselective additions to α,β-unsaturated carbonyl compounds, forming complex heterocycles with high stereocontrol .

| Reagents/Conditions | Product | Enantiomeric Ratio (er) | Source |

|---|---|---|---|

| Pd/C, THF, -20°C | Chiral dihydrofuran-pyrrolidine hybrid | 96:4 |

Reduction and Oxidation Pathways

The lactam carbonyl can be reduced to a secondary alcohol or oxidized to introduce additional functional groups.

Example: Sodium Borohydride Reduction

Selective reduction of the carbonyl group yields a hydroxylated pyrrolidine derivative:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | 68% |

Comparative Reactivity with Analogues

The tert-butyl ester group enhances steric bulk and stability compared to methyl or ethyl esters, influencing reaction rates and selectivity.

| Compound | Reactivity with i-PrMgBr (Relative Rate) | Key Difference | Source |

|---|---|---|---|

| This compound | 1.0 (reference) | High steric hindrance | |

| Methyl 2-oxopyrrolidine-1-carboxylate | 1.8 | Lower steric bulk |

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-oxopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals.

Anticancer Research

Recent studies have highlighted the compound's role in enhancing the efficacy of anticancer drugs. For instance, research demonstrated that a derivative of this compound augmented the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells by interfering with lipid signaling pathways, leading to reduced expression of multidrug resistance transporters. This mechanism promotes increased accumulation of the drug within cancer cells, suggesting potential for overcoming drug resistance in solid tumors .

Neurological Studies

The compound has also been investigated for its effects on NMDA receptors, which are implicated in various neurological disorders. Its derivatives have shown promise as NMDA receptor antagonists that could modulate peripheral pain pathways without affecting central nervous system functions, making them potential candidates for treating chronic pain conditions .

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Pyrrolidine Derivatives

The compound is employed in the synthesis of various pyrrolidine derivatives through reactions such as Michael additions and Grignard reactions. These derivatives are crucial for developing new therapeutic agents and agrochemicals.

Case Study: Synthesis via Grignard Reaction

In a documented experiment, this compound was reacted with isopropylmagnesium bromide under controlled conditions to yield a product with a significant overall yield (56%) after purification .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Grignard Reaction with THF | 56% | Conducted at room temperature for 19 hours |

| Michael Addition | 63% | Involves multiple steps and purification |

Material Science Applications

The compound's unique structure allows it to be used as a precursor in the synthesis of polymers and other materials.

Polymer Chemistry

This compound can be polymerized to create materials with specific mechanical properties suitable for various industrial applications. Its ability to form stable linkages makes it an attractive candidate for developing biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxopyrrolidine-1-carboxylate involves its role as a protecting group. It forms stable bonds with amines, preventing them from reacting with other functional groups during synthesis. This stability is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure and used for similar applications.

N-Boc-4-oxo-L-proline methyl ester: Another compound with a similar protecting group function.

Uniqueness

Tert-butyl 2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Biological Activity

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a tert-butyl ester group at the carboxylic acid position enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in pathways related to cancer and microbial infections .

- Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activity, suggesting that this compound may possess similar properties .

- Anticancer Activity : Some studies have reported that certain derivatives can inhibit tumor growth, indicating a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Functional Groups : The presence of specific functional groups, such as carbonyl and ester moieties, can enhance interactions with biological targets.

- Lipophilicity : The tert-butyl group contributes to the compound's hydrophobic character, which may facilitate cellular uptake and improve pharmacokinetic properties .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Anticancer Activity Study :

-

Antimicrobial Evaluation :

- In another study, derivatives of this compound were tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in treating infections .

- Synthetic Applications :

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield?

Basic

The compound is typically synthesized via coupling reactions using reagents like DIPEA and isobutyl chloroformate. A key method involves forming a mixed anhydride intermediate by reacting a carboxylic acid derivative with chloroformate in dichloromethane (CH₂Cl₂), followed by nucleophilic substitution with amines or alcohols . Purification often employs flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) to isolate the product . Optimization focuses on stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to chloroformate) and reaction times (e.g., 2 hours for anhydride formation) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Basic

Structural confirmation relies on:

- NMR spectroscopy : To verify proton environments and carbonyl groups (e.g., δ ~170 ppm for the carboxylate in ¹³C NMR) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ indicate C=O stretching of the oxopyrrolidine and tert-butyl carboxylate groups .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related tert-butyl pyrrolidine derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₅NO₃ requires m/z 197.23) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Advanced

Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria in oxopyrrolidine rings) or impurities from incomplete purification. Strategies include:

- Repeating chromatography with alternative solvents (e.g., methanol/dichloromethane mixtures).

- Variable-temperature NMR to assess dynamic equilibria .

- Cross-validation with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. What are the challenges in scaling up the synthesis of this compound?

Advanced

Scaling from milligram to gram-scale synthesis introduces issues like:

- Exothermic reactions : Requires controlled addition of reagents (e.g., isobutyl chloroformate at 0°C) .

- Purification bottlenecks : Flash chromatography becomes inefficient; alternatives like recrystallization (e.g., using ethanol/water) are explored .

- Yield variability : Pilot studies suggest adjusting DIPEA concentration (from 2 eq to 2.5 eq) improves reproducibility in mixed anhydride formation .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Advanced

The tert-butyl carbamate (Boc) group is acid-labile, requiring careful handling in acidic media. Stability studies show decomposition at pH < 3, releasing CO₂ and forming pyrrolidinone derivatives . Under basic conditions (pH > 10), the oxopyrrolidine ring may undergo hydrolysis, necessitating neutral buffers during biological assays .

Q. What computational tools are used to predict the biological activity of this compound?

Advanced

- Molecular docking : Targets calcium channels using dihydropyridine-binding site models (e.g., PDB ID: 1T3S) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with vasodilatory activity .

- ADMET prediction : Assesses bioavailability and toxicity via logP calculations (experimental logP ~1.5) .

Q. How can green chemistry principles be applied to its synthesis?

Advanced

- Solvent replacement : Substituting CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact .

- Catalytic methods : Using immobilized lipases for esterification improves atom economy .

- Waste minimization : Recycling DIPEA via acid-base extraction reduces hazardous waste .

Q. What are the key differences between this compound and analogous dihydropyridines like nifedipine?

Advanced

- Structural : The pyrrolidine ring lacks aromaticity, reducing π-π stacking interactions critical for calcium channel binding .

- Functional groups : The tert-butyl ester enhances lipophilicity (clogP +0.7 vs. nifedipine’s +2.8), impacting membrane permeability .

- Synthetic flexibility : The Boc group allows selective deprotection for further functionalization, unlike nifedipine’s nitro group .

Q. How is the compound’s stability assessed during long-term storage?

Advanced

- Thermogravimetric analysis (TGA) : Detects decomposition above 150°C .

- Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation when sealed under nitrogen .

- HPLC monitoring : Quantifies hydrolytic byproducts (e.g., pyrrolidinone) under stress conditions (pH 1–12) .

Q. What safety protocols are recommended for handling this compound?

Basic

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to dust formation (H335) .

- First aid : For ingestion, rinse with water and administer activated charcoal; seek medical attention .

Properties

IUPAC Name |

tert-butyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYYMXBCYYXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235235 | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85909-08-6 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85909-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GS4FVG7EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.